molecular formula C13H14N4 B13345035 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13345035
M. Wt: 226.28 g/mol
InChI Key: WKLZIBXNKPKXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridine ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a halogenated pyrazole intermediate.

    Introduction of Acetonitrile Group: The acetonitrile group can be introduced by the reaction of the pyrazole derivative with acetonitrile in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
  • 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
  • 2-(5-propyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)13-9-12(16-17(13)8-5-14)11-3-6-15-7-4-11/h3-4,6-7,9-10H,8H2,1-2H3

InChI Key

WKLZIBXNKPKXPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#N)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.